(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
Properties
Molecular Formula |
C23H18N2O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(5E)-3-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H18N2O2S/c26-22-21(24-23(28)25(22)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)27-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,24,28)/b21-15+ |
InChI Key |
YWQQQLJWDMNUCR-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a mercapto group and a benzylidene moiety, which are known to influence its biological interactions. The molecular formula is , and it has a molecular weight of 356.45 g/mol. The structural formula can be summarized as follows:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the thiol (-SH) group is crucial for scavenging free radicals, which could potentially lead to applications in preventing oxidative stress-related diseases.
Antimicrobial Properties
Studies have demonstrated that derivatives of imidazole compounds often exhibit antimicrobial activity. For instance, research on related compounds has shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways, such as tyrosinase, which is relevant in the context of skin pigmentation disorders. Case studies have shown that modifications in the benzylidene moiety can enhance or reduce inhibitory activity against such enzymes.
| Study | Compound | IC50 Value (µM) | Activity |
|---|---|---|---|
| Study 1 | Compound A | 10.0 ± 0.90 | Strong Tyrosinase Inhibition |
| Study 2 | Compound B | 166.0 ± 8.04 | Moderate Activity |
| Study 3 | Compound C | >300 | Weak Activity |
Anti-Cancer Activity
Recent investigations into related compounds have revealed potential anti-cancer properties. For example, certain derivatives have shown the ability to inhibit cancer cell proliferation in vitro and in vivo by inducing apoptosis and disrupting cell cycle progression.
Case Study 1: Tyrosinase Inhibition
In a comparative study of various benzylidene derivatives, this compound was tested for its ability to inhibit tyrosinase activity. The results indicated an IC50 value that suggests moderate inhibition compared to standard inhibitors such as kojic acid.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a significant zone of inhibition, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural features and properties of the target compound with its analogs:
Notes:
- The benzyloxy group in the target compound introduces steric bulk and electron-donating effects, which may influence solubility and reactivity compared to analogs with nitro (electron-withdrawing) or methoxy (electron-donating) groups .
- Melting points for analogs like 4a (252–254°C) and 4b (234–236°C) from suggest that substituents significantly impact crystallinity .
Key Observations :
- High yields (>90%) are achievable with electron-rich aldehydes (e.g., methoxy-substituted) under mild conditions .
Q & A
Q. Key Table: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher yields at 100°C |
| Solvent | Acetic anhydride | Facilitates condensation |
| Reaction Time | 2–4 hours | Minimizes side products |
Advanced: How can contradictory biological activity data for imidazolone derivatives be systematically resolved?
Methodological Answer:
Contradictions often arise from structural variations, assay conditions, or target specificity. Follow these steps:
Comparative Analysis : Tabulate substituent effects (e.g., nitro, hydroxy, benzyloxy groups) on activity. For example, nitro groups may enhance antimicrobial activity but reduce solubility, leading to variability in in vivo vs. in vitro results .
Assay Standardization : Re-test compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C) using controls from PubChem or validated commercial libraries .
Computational Modeling : Use molecular docking to predict binding affinities to targets like kinases or microbial enzymes. Compare predictions with experimental IC₅₀ values to identify outliers .
Example Data Contradiction Resolution:
| Compound Substituent | Reported Activity (IC₅₀, μM) | Assay Type | Resolution Action |
|---|---|---|---|
| 4-Nitrobenzylidene | 5.2 (Antimicrobial) | Broth dilution | Re-test via microdilution |
| 4-Hydroxybenzylidene | 12.1 (Anticancer) | MTT assay | Validate via flow cytometry |
Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Confirm the E-isomer via coupling constants (J = 12–16 Hz for trans-configuration) in the benzylidene proton region (δ 7.5–8.5 ppm) .
- ¹³C NMR : Identify carbonyl (C=O, δ 170–180 ppm) and thiol (C-S, δ 100–110 ppm) groups .
Mass Spectrometry (HRMS) : Verify molecular weight (C₂₃H₁₈N₂O₂S) with <5 ppm error .
HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect Z-isomer contaminants .
Advanced: What theoretical frameworks guide structure-activity relationship (SAR) studies of benzylidene imidazolones?
Methodological Answer:
Frontier Molecular Orbital (FMO) Theory : Predict reactivity by analyzing HOMO-LUMO gaps. Electron-withdrawing groups (e.g., nitro) lower LUMO energy, enhancing electrophilic interactions with biological targets .
Quantitative SAR (QSAR) : Use descriptors like logP, polar surface area, and Hammett constants (σ) to model activity. For example, higher σ values correlate with antimicrobial potency in nitro-substituted derivatives .
Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., bacterial dihydrofolate reductase) to identify critical interactions (e.g., hydrogen bonds with mercapto group) .
Basic: How should the compound be stored to maintain stability during experimental workflows?
Methodological Answer:
Storage Conditions :
- Temperature : –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the benzylidene group .
Solvent Compatibility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) for biological assays; avoid aqueous buffers >24 hours .
Advanced: How to design environmental fate studies for assessing ecological risks of this compound?
Methodological Answer:
Laboratory Studies :
- Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS. The benzyloxy group may increase persistence at neutral pH .
- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown .
Field Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
